molecular formula C40H67NO4 B049954 8a-Dnpdt CAS No. 123438-35-7

8a-Dnpdt

Cat. No. B049954
M. Wt: 626 g/mol
InChI Key: MVMXWDWCIQXILT-WEMUVCOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8a-DNPDT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of 1,4-dihydropyridine and has been synthesized through various methods.

Scientific Research Applications

8a-DNPDT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The mechanism of action of 8a-DNPDT is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.

Biochemical And Physiological Effects

8a-DNPDT has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to improve cognitive function and memory.

Advantages And Limitations For Lab Experiments

The advantages of using 8a-DNPDT in lab experiments include its ability to exhibit multiple effects, its low toxicity, and its relatively easy synthesis. However, its limitations include its poor solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of 8a-DNPDT. One direction is to investigate its potential role in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 8a-DNPDT and to optimize its synthesis and stability for use in lab experiments.
Conclusion:
In conclusion, 8a-DNPDT is a chemical compound that has potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, and has been investigated for its potential role in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

8a-DNPDT can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of 1,4-dihydropyridine with 3,5-dinitrobenzoyl chloride in the presence of a base. The resulting compound is then reduced using a reducing agent such as sodium borohydride to obtain 8a-DNPDT.

properties

CAS RN

123438-35-7

Product Name

8a-Dnpdt

Molecular Formula

C40H67NO4

Molecular Weight

626 g/mol

IUPAC Name

2,4-dimethyl-2-[[2,5,7,8-tetramethyl-6-oxo-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3,4-dihydrochromen-8a-yl]peroxy]pentanenitrile

InChI

InChI=1S/C40H67NO4/c1-28(2)16-13-17-30(5)18-14-19-31(6)20-15-21-32(7)22-24-38(11)25-23-36-34(9)37(42)33(8)35(10)40(36,43-38)45-44-39(12,27-41)26-29(3)4/h22,28-31H,13-21,23-26H2,1-12H3/b32-22+

InChI Key

MVMXWDWCIQXILT-WEMUVCOSSA-N

Isomeric SMILES

CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C

SMILES

CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C

Canonical SMILES

CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C

synonyms

8-((2,4-dimethyl-1-nitrilopent-2-yl)dioxy)tocopherone
8a-DNPDT

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.